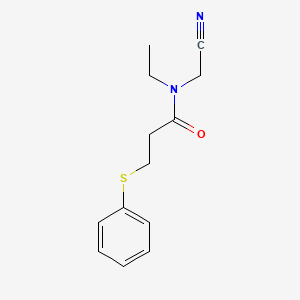![molecular formula C17H16N4O2S B2535840 1-metil-3-fenil-N-{4H,6H,7H-pirano[4,3-d][1,3]tiazol-2-il}-1H-pirazol-5-carboxamida CAS No. 1396855-44-9](/img/structure/B2535840.png)
1-metil-3-fenil-N-{4H,6H,7H-pirano[4,3-d][1,3]tiazol-2-il}-1H-pirazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Aplicaciones Científicas De Investigación
1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyrazole derivative with a thiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Mecanismo De Acción
The mechanism of action of 1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties.
Thiazole derivatives: Widely studied for their antimicrobial and anti-inflammatory activities.
Uniqueness
1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide stands out due to its unique combination of a pyrazole ring with a pyrano[4,3-d][1,3]thiazole moiety.
Propiedades
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-21-14(9-13(20-21)11-5-3-2-4-6-11)16(22)19-17-18-12-7-8-23-10-15(12)24-17/h2-6,9H,7-8,10H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAMOMIAIILDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)COCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
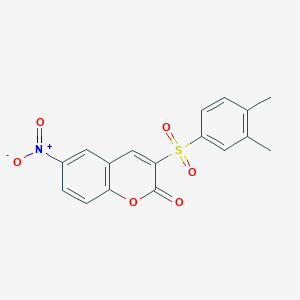
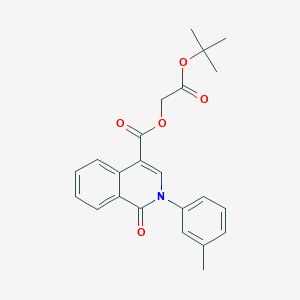
![2-Bromofuro[3,2-b]pyridine hydrochloride](/img/structure/B2535763.png)
![5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2535764.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2535765.png)
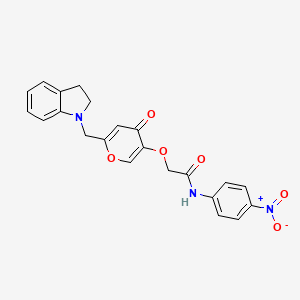
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2535768.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2535769.png)

![2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2535772.png)
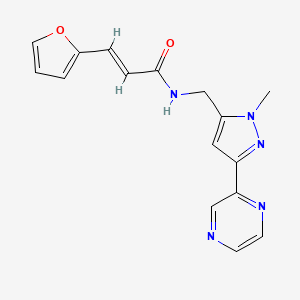
![2-(4-Chlorophenyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2535775.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2535776.png)
